
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 3,5-dimethoxyphenyl group and a pyridin-2-yloxy moiety. Its chemical structure can be summarized as follows:
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing heterocycles similar to this compound. For instance, derivatives of pyridine and pyrrolidine have shown efficacy against various viruses, including:
- Hepatitis C Virus (HCV) : Compounds with similar structures exhibited IC50 values in the low micromolar range against HCV .
- Influenza Virus : Research indicated that related compounds effectively inhibited the replication of influenza virus strains, demonstrating their potential as antiviral agents .
2. Anti-inflammatory Activity
The compound has demonstrated promising anti-inflammatory properties. For example:
- COX-2 Inhibition : Analogous compounds have been shown to inhibit COX-2 activity with IC50 values around 0.04 μmol, comparable to celecoxib . This suggests that this compound may exhibit similar effects.
3. Anticancer Potential
The anticancer activity of pyrrolidine derivatives has been extensively studied:
- Cytotoxicity : In vitro studies revealed that certain derivatives induced apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells, with cytotoxicity exceeding that of standard chemotherapeutics like bleomycin .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation, such as COX enzymes and viral proteases.
- Cell Signaling Modulation : It may alter signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
A selection of relevant studies provides insight into the compound's biological activity:
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human lung adenocarcinoma cells (A549) at concentrations of 100 µM over 24 hours. This suggests a potential mechanism of action involving apoptosis or cell cycle arrest.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Case Study : Studies have shown effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, with varying concentrations required to achieve significant growth inhibition.
Potential Mechanisms of Action
The compound’s mechanism of action is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The presence of the pyridine and phenyl groups suggests potential binding sites for neurotransmitter receptors or other pharmacological targets.
Table 1: Summary of Biological Activities
Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
---|---|---|---|
Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)... | TBD | Cisplatin | TBD |
Other Derivative A | TBD | Doxorubicin | TBD |
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-9-13(10-16(11-15)24-2)20-18(22)21-8-6-14(12-21)25-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPFETWAWDWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.